MAGE-4 (156-163) is a peptide derived from the MAGE-4 protein, which is a member of the MAGE family of cancer/testis antigens. These antigens are primarily expressed in malignant tissues and are not typically found in normal adult tissues, making them potential targets for cancer immunotherapy. MAGE-4 is characterized by its ability to elicit T-cell responses, which can be harnessed for therapeutic purposes in cancer treatment.
MAGE-4 was first identified as a gene expressed in melanoma cells, leading to its classification as a tumor-specific antigen. The peptide sequence (156-163) corresponds to a specific region of the MAGE-4 protein that has been shown to be immunogenic, meaning it can provoke an immune response.
MAGE-4 is classified under the broader category of cancer/testis antigens. These antigens are unique due to their restricted expression pattern, typically limited to the testis and various tumors. This makes them attractive candidates for cancer vaccines and adoptive T-cell therapies.
The synthesis of MAGE-4 (156-163) can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support.
The molecular structure of MAGE-4 (156-163) consists of a linear sequence of eight amino acids. The specific sequence contributes to its ability to bind to major histocompatibility complex class I molecules, facilitating T-cell recognition.
The molecular formula for MAGE-4 (156-163) can be represented as C₄₈H₆₉N₁₃O₁₄S, with a molecular weight of approximately 1,041 Da. The precise arrangement of atoms influences its biological activity and interaction with immune cells.
MAGE-4 (156-163) undergoes various chemical reactions typical for peptides, including hydrolysis and oxidation. These reactions can affect its stability and immunogenicity.
The mechanism by which MAGE-4 (156-163) exerts its effects involves several steps:
Studies have shown that T-cells specific for MAGE-4 can effectively kill melanoma cells in vitro, demonstrating the potential for therapeutic applications in cancer immunotherapy.
MAGE-4 (156-163) is typically presented as a white powder when synthesized and is soluble in aqueous solutions at physiological pH.
The peptide exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its solubility profile is crucial for formulation in therapeutic applications.
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to confirm the identity and purity of synthesized peptides like MAGE-4 (156-163).
MAGE-4 (156-163) has significant potential in scientific research and clinical applications:
MAGE-A4 (Melanoma-Associated Antigen A4) belongs to the cancer-testis antigen (CTA) family, characterized by restricted expression in immune-privileged tissues (testis, placenta) and aberrant expression in diverse malignancies. This selective expression pattern arises from demethylation of promoter regions in cancer cells, reversing the epigenetic silencing observed in somatic tissues [4] [7]. Functionally, MAGE-A4 contributes to tumorigenesis through:
Table 1: MAGE-A4 Expression Frequency in Solid Tumors
Cancer Type | Prevalence (%) | Median H-Score |
---|---|---|
Adenoid Cystic Carcinoma | 82 | 210 |
Liposarcoma | 67 | 185 |
Ovarian Cancer (HG) | 64 | 189 |
Squamous NSCLC | 64 | 175 |
HNSCC | 60 | 170 |
Esophageal Cancer | 54 | 165 |
Data derived from IHC analysis of 200 tumor samples [9] [10].
The MAGE-A4 peptide spanning residues 156-163 (SESLKMIF) is a human leukocyte antigen (HLA)-restricted epitope presented on tumor cell surfaces for T-cell recognition. Key features include:
Table 2: Biophysical Properties of MAGE-A4156-163 (SESLKMIF)
Property | Value | Method |
---|---|---|
HLA-B*37:01 Binding Affinity | 28 nM (IC50) | T2 cell stabilization assay |
Peptide/HLA Complex Stability | t1/2 >6 hours | FACS-based decay measurement |
Tumor Cell Presentation | Confirmed in MAGE-A4+/HLA-B37+ lines | CTL-mediated lysis assay |
Data from epitope validation studies [2] [8].
MAGE-A4 emerged as a priority target due to its high tumor-selective expression and role in oncogenesis. Key milestones include:
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7